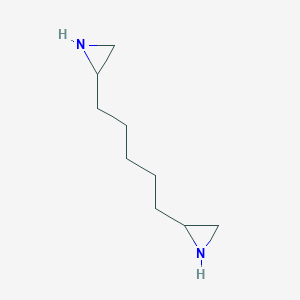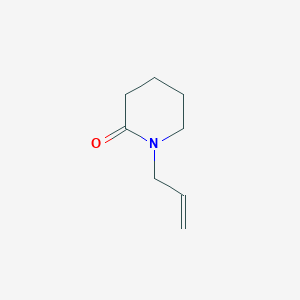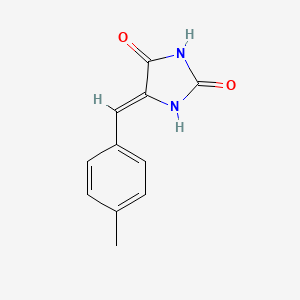
3-Furanol
Übersicht
Beschreibung
3-Furanol, also known as 3-hydroxyfuran, is an organic compound with the molecular formula C4H4O2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its sweet, caramel-like aroma and is commonly found in various food products and natural sources such as fruits and vegetables. It is used extensively in the flavor and fragrance industry due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Furanol can be synthesized through several methods, including:
Dehydration of Carbohydrates: One common method involves the dehydration of carbohydrates such as glucose or fructose. This process typically requires acidic conditions and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of this compound.
Oxidation of Furfural: Another method involves the oxidation of furfural, a compound derived from agricultural byproducts like corn cobs and oat hulls. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of furfural. This process involves the use of metal catalysts such as palladium or nickel to facilitate the reduction of furfural to this compound under controlled conditions of temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Furanol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form furan-3-one, a compound with a ketone functional group. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydrofuran, a saturated cyclic ether. This reaction typically requires hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, acetylation of this compound with acetic anhydride results in the formation of 3-acetoxyfuran.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Acetic anhydride, sulfuric acid.
Major Products Formed:
Oxidation: Furan-3-one.
Reduction: Tetrahydrofuran.
Substitution: 3-acetoxyfuran.
Wissenschaftliche Forschungsanwendungen
3-Furanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a flavoring agent in medicinal formulations.
Industry: In the flavor and fragrance industry, this compound is used to impart sweet, caramel-like aromas to food products, beverages, and perfumes.
Wirkmechanismus
The mechanism of action of 3-Furanol involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The exact molecular targets and pathways involved in these actions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3-Furanol can be compared with other similar compounds, such as:
Furfural: Both this compound and furfural are derived from furan and share similar chemical structures. furfural contains an aldehyde functional group, while this compound has a hydroxyl group.
Tetrahydrofuran: Tetrahydrofuran is a fully saturated cyclic ether, whereas this compound contains an unsaturated furan ring with a hydroxyl group.
Furan-3-one: Furan-3-one is an oxidized form of this compound, containing a ketone functional group instead of a hydroxyl group.
Uniqueness of this compound: this compound is unique due to its specific combination of a furan ring and a hydroxyl group, which imparts distinct chemical and physical properties. Its sweet, caramel-like aroma and potential biological activities make it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
furan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-1-2-6-3-4/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWIJLZQJSGBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183469 | |
| Record name | 3-Furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-66-6 | |
| Record name | 3-Furanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate](/img/structure/B3050791.png)


